2-(PHENYLAMINO)PYRIDINE-4-BORONIC ACID PINACOL ESTER
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Overview
Description
2-(Phenylamino)pyridine-4-boronic acid pinacol ester is a boronic ester derivative that has gained significant attention in organic synthesis and medicinal chemistry. This compound is known for its versatility as a building block in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenylamino)pyridine-4-boronic acid pinacol ester typically involves the borylation of the corresponding halopyridine. One common method is the palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran (THF) under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(Phenylamino)pyridine-4-boronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst.
Protodeboronation: This reaction involves the removal of the boronic ester group, often using a radical approach.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., THF), inert atmosphere.
Protodeboronation: Radical initiators, solvents like methanol or ethanol.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.
Protodeboronation: The corresponding hydrocarbon.
Hydrolysis: The corresponding boronic acid.
Scientific Research Applications
2-(Phenylamino)pyridine-4-boronic acid pinacol ester has a wide range of applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of inhibitors for various enzymes and receptors.
Material Science: Utilized in the synthesis of polymers and advanced materials.
Biological Research: Investigated for its potential as a boron carrier in neutron capture therapy.
Mechanism of Action
The mechanism of action of 2-(Phenylamino)pyridine-4-boronic acid pinacol ester in Suzuki-Miyaura coupling involves the transmetalation of the boronic ester to the palladium catalyst, followed by reductive elimination to form the carbon-carbon bond . In protodeboronation, the radical approach facilitates the removal of the boronic ester group . The hydrolysis mechanism involves the cleavage of the boron-oxygen bond under acidic or basic conditions .
Comparison with Similar Compounds
Similar Compounds
- Pyridine-4-boronic acid pinacol ester
- 4-(Diphenylamino)phenylboronic acid pinacol ester
- 2-(1-Piperazinyl)pyridine-4-boronic acid pinacol ester
Uniqueness
2-(Phenylamino)pyridine-4-boronic acid pinacol ester is unique due to its phenylamino group, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of biologically active compounds and advanced materials .
Properties
IUPAC Name |
N-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BN2O2/c1-16(2)17(3,4)22-18(21-16)13-10-11-19-15(12-13)20-14-8-6-5-7-9-14/h5-12H,1-4H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHQYJEMBYMREAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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